4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate

Physicochemical Properties Drug-likeness Flavone Derivatives

4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CAS 618390-85-5) is a synthetic small molecule (C20H17NO5, MW 351.4) constructed on a flavone (2-phenyl-4H-chromen-4-one) backbone. Its structure features a morpholine ring connected via a carbamate linkage at the 7-position of the chromenone core, a modification that replaces the common hydroxyl group found in natural flavonoids like 7-hydroxyflavone.

Molecular Formula C20H17NO5
Molecular Weight 351.358
CAS No. 618390-85-5
Cat. No. B2712759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate
CAS618390-85-5
Molecular FormulaC20H17NO5
Molecular Weight351.358
Structural Identifiers
SMILESC1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
InChIInChI=1S/C20H17NO5/c22-19-16-7-6-15(26-20(23)21-8-10-24-11-9-21)12-18(16)25-13-17(19)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
InChIKeyFNRKVNZXAHGRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CAS 618390-85-5): A Chromen-4-one Scaffold with a Morpholine Carboxylate Ester for Screening Library Procurement


4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CAS 618390-85-5) is a synthetic small molecule (C20H17NO5, MW 351.4) constructed on a flavone (2-phenyl-4H-chromen-4-one) backbone . Its structure features a morpholine ring connected via a carbamate linkage at the 7-position of the chromenone core, a modification that replaces the common hydroxyl group found in natural flavonoids like 7-hydroxyflavone [1]. This compound is cataloged in commercial screening libraries as a derivative of a natural product-like scaffold, suggesting its primary utility as a probe for target identification or as a starting point for medicinal chemistry optimization [2]. The morpholine moiety introduces a basic nitrogen and additional hydrogen-bonding capacity, which can alter the physicochemical and pharmacokinetic profile of the flavone core [2].

Why 7-Hydroxyflavone or Simple Flavone Analogs Cannot Substitute for 4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate in Focused Screening


The practice of substituting one flavone analog for another in a biological assay is unreliable due to a critical functional group replacement at the C-7 position. The target compound features a morpholine-4-carboxylate ester, whereas common and inexpensive precursors like 7-hydroxyflavone possess a free hydroxyl group [1]. This difference results in a significant shift in physicochemical properties; for instance, the morpholine carbamate introduces a basic tertiary amine (pKa ~7-8) and increases the topological polar surface area (tPSA) compared to the hydroxyl analog, directly impacting membrane permeability, solubility, and target binding [2]. Therefore, data generated with 7-hydroxyflavone or its simple ethers cannot be extrapolated to predict the performance of this compound. Procurement of a specific morpholine carbamate is necessary when the objective is to probe a biological target or phenotype that is modulated by this distinct pharmacophore, as evidenced by its inclusion in diverse, target-specific screening collections .

Quantitative Differentiation Evidence for 4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CAS 618390-85-5)


Physicochemical Differentiation: LogD, tPSA, and H-Bond Profile vs. 7-Hydroxyflavone

The morpholine-4-carboxylate substituent fundamentally alters the drug-likeness profile compared to the parent 7-hydroxyflavone scaffold. The target compound exhibits a computed LogD (pH 7.4) of 2.84, a topological polar surface area (tPSA) of 65.07 Ų, and has 4 hydrogen-bond acceptors with 0 hydrogen-bond donors [1]. In contrast, 7-hydroxyflavone has a lower molecular weight (238.24 g/mol), a lower LogP (~2.8), a tPSA of 50.44 Ų, and crucially, possesses 1 hydrogen-bond donor, which can significantly limit membrane permeability in certain contexts [2][3]. The carboxylic ester linkage in the target compound is also a potential site for metabolic hydrolysis, a feature absent in the simple hydroxyl analog.

Physicochemical Properties Drug-likeness Flavone Derivatives Medicinal Chemistry

Target Engagement Profile: Unique Bioassay Fingerprint Distinct from Common Flavones

This specific compound has been tested in a range of high-throughput screening (HTS) assays, generating a unique biological activity fingerprint that is not transferable from other flavones. The compound's bioassay history includes tests for inhibition of Dicer-mediated pre-microRNA maturation, disruption of CDC25B-CDK2/Cyclin A interaction, and inhibition of LtaS in Staphylococcus aureus, among others . While quantitative IC50 values for these specific screens are not publicly disclosed, the compound's selection and testing in these diverse, mechanistically distinct assays indicate a biological profile that prompted further investigation by multiple screening centers [1]. Common flavones like 7-hydroxyflavone are often associated with anti-inflammatory or antioxidant activities, but they are not typically investigated as modulators of these specific protein-protein interactions or bacterial enzyme functions, making the target compound's screening history a key differentiator [1][2].

High-Throughput Screening Bioassay Profile Target Identification Flavone Pharmacology

Procurement Traceability: Commercial Availability of a Validated Screening Sample vs. Uncharacterized Analogs

A critical factor for reproducible research is the ability to source a compound with a defined purity and identity. This compound is directly available from Sigma-Aldrich (and other vendors) as research-grade material, ensuring batch-to-batch consistency [1]. Many structurally similar flavone analogs listed in databases are merely virtual compounds or are only available from custom synthesis houses with no quality control data. The Sigma-Aldrich listing for this compound (Cat. No. R907332) provides a direct procurement path for a verified physical sample, a significant advantage over other morpholine-flavone hybrids like '3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate' which may have limited or no direct commercial sourcing [1][2].

Chemical Procurement Screening Library Quality Control Flavone Derivatives

Recommended Application Scenarios for Procuring 4-Oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate Based on Quantitative Evidence


Hit Identification in Oncology-Focused HTS for Protein-Protein Interaction Inhibitors

This compound is a strong candidate for inclusion in a focused library screening for novel inhibitors of the CDC25B-CDK2/Cyclin A interaction, a validated target in oncology drug discovery. Its prior screening history in this specific assay, conducted at a university-based chemical genomics center, makes it a known entity for this target . Using 7-hydroxyflavone or other simple analogs is not appropriate for this application, as their structural features would not be expected to mimic the protein-binding interface that this morpholine carbamate engages.

Building a Targeted Library for Antibacterial Drug Discovery Against Gram-Positive Pathogens

The compound has been screened for inhibition of the lipoteichoic acid synthase (LtaS) enzyme in *Staphylococcus aureus*, a target critical for bacterial cell wall synthesis . Researchers aiming to develop new anti-staphylococcal agents should consider this specific flavone derivative as a validated starting point for structure-activity relationship (SAR) studies, rather than generic flavones that have no demonstrated link to this bacterial target.

Functional Genomics Screening for Modulators of Non-Coding RNA Biology

The compound's testing in an assay for Dicer-mediated maturation of pre-microRNA positions it within the niche field of RNA interference modulation . For groups studying miRNA biogenesis, this compound offers a privileged chemical structure with a known (though not fully quantified) activity in this pathway, providing a clear advantage over randomly selected flavones. Its commercially available sourcing further supports rapid follow-up experiments.

Physicochemical Property-Driven Selection for CNS Drug Discovery Programs

With a computed LogD of 2.84, a topological polar surface area of 65.07 Ų, and zero hydrogen-bond donors, this compound falls within favorable property space for CNS drug candidates [1]. The morpholine moiety, a common feature in CNS-active drugs, and the absence of a free hydroxyl (a H-bond donor) that can limit brain penetration, make it a superior choice over 7-hydroxyflavone for initial screening in CNS target-based assays. This quantitative property differentiation supports its procurement for neuroscience-focused drug discovery.

Quote Request

Request a Quote for 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.